(S)-3-(Furan-2-yl)-3-hydroxypropanoic acid
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Overview
Description
(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid is an organic compound that features a furan ring attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(furan-2-yl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method leverages the reactivity of O,C-diprotonated forms of the starting furan acids and esters to produce the desired compound.
Industrial Production Methods
Industrial production of (3S)-3-(furan-2-yl)-3-hydroxypropanoic acid may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a simpler hydrocarbon structure.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons .
Scientific Research Applications
(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism by which (3S)-3-(furan-2-yl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes . The furan ring’s reactivity plays a crucial role in these interactions, allowing the compound to effectively bind to and interfere with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative used as a precursor for various chemicals and materials.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and bioplastics.
2,5-Furandicarboxylic acid: Used in the synthesis of renewable polymers and resins.
Uniqueness
(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of both a furan ring and a hydroxypropanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8O4 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H8O4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5,8H,4H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
NUKLZDAWVIVICG-YFKPBYRVSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@H](CC(=O)O)O |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)O |
Origin of Product |
United States |
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